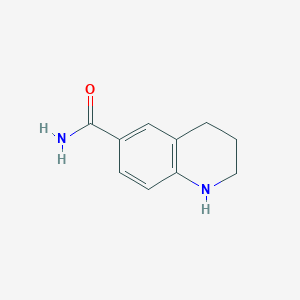

1,2,3,4-Tetrahydroquinoline-6-carboxamide

Description

Significance in Contemporary Organic and Medicinal Chemistry

The significance of the tetrahydroquinoline scaffold is underscored by its presence in numerous compounds with a broad spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. For instance, derivatives of tetrahydroquinoline have been investigated for their potential as inhibitors of enzymes like mTOR, which is implicated in cancer. Furthermore, the structural motif is found in drugs such as Nicainoprol, an antiarrhythmic agent, and Oxamniquine, used to treat schistosomiasis. nih.gov The ability to introduce various substituents onto the tetrahydroquinoline core allows chemists to fine-tune the molecule's properties, leading to the development of new therapeutic agents.

The following table provides a glimpse into the diverse biological activities associated with the tetrahydroquinoline scaffold:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Immunology |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antiarrhythmic | Cardiology |

| Schistosomicidal | Parasitology |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNAIOOSLKUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Closer Look at 1,2,3,4 Tetrahydroquinoline 6 Carboxamide

Historical Trajectory and Current Research Focus

Historically, the synthesis of quinolines dates back to the 19th century, with various named reactions developed for their preparation. The hydrogenation of quinolines to form tetrahydroquinolines has also been a subject of study for many years. The direct precursor to the title compound, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, can be synthesized from quinoline-6-carboxylic acid through a reduction reaction using reagents such as ammonium (B1175870) formate (B1220265) and palladium on carbon. prepchem.com The subsequent conversion of the carboxylic acid to a carboxamide is a standard transformation in organic synthesis.

Current research, while not extensively focused on this exact molecule, often involves derivatives of quinoline-6-carboxamide (B1312354). For example, studies have explored quinoline-6-carboxamide derivatives as potential P2X7R antagonists, which could have applications in cancer therapy. This suggests that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. The PubChem database contains an entry for a derivative, 1-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which is mentioned in a patent, indicating its relevance in industrial research.

Overview of Research Paradigms and Challenges

The primary research paradigm for compounds like this compound revolves around its synthesis and subsequent biological evaluation. The synthesis of the precursor, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is well-established. prepchem.com The conversion of this carboxylic acid to the desired carboxamide can be achieved through various standard coupling methods.

However, challenges in the synthesis and purification of tetrahydroquinoline derivatives can arise. One of the key challenges is controlling the regioselectivity during substitution reactions on the aromatic ring. Furthermore, the stability of some fused tetrahydroquinoline derivatives has been questioned, as they have been identified as potential pan-assay interference compounds (PAINS), which can lead to false positives in high-throughput screening assays. This necessitates careful validation of any observed biological activity.

Another challenge lies in the limited commercial availability of this compound, which can hinder its widespread investigation by the academic community. The development of efficient and scalable synthetic routes is therefore crucial for advancing the research on this compound and its potential applications.

Established Synthetic Routes to the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The construction of the 1,2,3,4-tetrahydroquinoline ring system is a foundational step in the synthesis of the target compound. Various strategies have been developed, ranging from the reduction of quinoline (B57606) precursors to complex multi-component reactions that build the scaffold from acyclic precursors.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation of the corresponding quinoline derivative is one of the most direct methods for preparing the 1,2,3,4-tetrahydroquinoline core. This approach is particularly effective when the starting material, such as quinoline-6-carboxylic acid, is readily available.

A notable synthesis involves the reduction of quinoline-6-carboxylic acid using palladium on carbon (Pd/C) as a catalyst with ammonium formate as the hydrogen donor. The reaction, conducted in methanol (B129727) at reflux, yields 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a direct precursor to the target amide. nih.gov

The broader field of quinoline hydrogenation offers a variety of catalytic systems. chemicalbook.com Noble metals such as palladium, platinum, and ruthenium have traditionally been used, often requiring high pressures of hydrogen gas. dntb.gov.uaresearchgate.net More recent advancements have introduced catalysts that operate under milder conditions. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to chemoselectively hydrogenate the heterocyclic ring of functionalized quinolines, even at temperatures as low as 25°C. dntb.gov.ua This method is significant for its tolerance of other functional groups like halogens and ketones. dntb.gov.ua Cobalt-based catalysts, in conjunction with hydrogen donors like ammonia (B1221849) borane (B79455) (H₃N·BH₃), also provide an effective means for the transfer hydrogenation of quinolines to their tetrahydro derivatives. chemistrysteps.comgoogle.com

Another important reduction-based strategy is the reductive cyclization of ortho-substituted nitroarenes. For example, a 2-nitroarylketone can undergo a domino sequence initiated by the catalytic reduction of the nitro group (e.g., using H₂ and Pd/C), which is followed by an intramolecular condensation to form a cyclic imine, and subsequent reduction to the tetrahydroquinoline. ontosight.ainih.gov

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Effective for reducing quinoline-6-carboxylic acid. | nih.gov |

| Au/TiO₂ | H₂ | High chemoselectivity; mild conditions (can proceed at 25°C); tolerant of various functional groups. | dntb.gov.ua |

| Cobalt-amido complex | H₃N·BH₃ | Efficient transfer hydrogenation at room temperature. | chemistrysteps.com |

| Ru/Al₂O₃ | H₂ | Used for quinoline hydrogenation, though sometimes shows lower activity than Pd or Rh under mild conditions. | researchgate.net |

Cyclization Reactions: Classical and Modern Approaches

While the prompt mentions the Pomeranz-Fritsch-Bobbitt and Pictet-Spengler reactions, it is crucial to clarify that these are classical methods for the synthesis of tetrahydroisoquinolines, not tetrahydroquinolines. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline, with the Bobbitt modification leading to the tetrahydroisoquinoline derivative. organic-chemistry.org Similarly, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline. youtube.comresearchgate.net

Analogous cyclization strategies for the synthesis of the tetrahydroquinoline core often involve intramolecular reactions of suitably functionalized anilines. A modern approach involves the chiral phosphoric acid-catalyzed dehydrative cyclization of 2-aminochalcones, which proceeds via an asymmetric reduction to yield highly enantiomerically enriched tetrahydroquinolines. masterorganicchemistry.com Other acid-catalyzed ring closures and rearrangements, often as part of domino sequences, provide versatile routes to the THQ scaffold. nih.gov For instance, an environmentally friendly method utilizes an iridium catalyst for the direct cyclization of N-methylanilines with 1,3-propanediol, producing tetrahydroquinolines with water as the only byproduct. masterorganicchemistry.com

Multi-component and Domino Reactions for Scaffold Construction

Multi-component and domino (or cascade) reactions have emerged as highly efficient strategies for constructing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. ontosight.ainih.gov These methods offer advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

The Povarov reaction, a type of aza-Diels-Alder or imino Diels-Alder reaction, is a prominent multi-component strategy for synthesizing tetrahydroquinolines. nih.gov In a typical domino Povarov reaction, an arylamine, an aromatic aldehyde, and an activated alkene (such as methyl propiolate, which forms a β-enamino ester in situ) react in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to afford polysubstituted 1,2,3,4-tetrahydroquinolines. rsc.org The reaction proceeds through the formation of an N-aryl aldimine, a Mannich-type addition, and a final intramolecular electrophilic aromatic substitution to close the ring. rsc.org

Other domino approaches can be broadly classified into categories such as:

Reduction or Oxidation followed by Cyclization: As mentioned previously, the reduction of a nitro group can trigger a cyclization cascade. ontosight.ainih.gov

SNAr-Terminated Sequences: These reactions involve a nucleophilic aromatic substitution (SNAr) as the final ring-closing step. nih.gov

Acid-Catalyzed Ring Closures: These can involve the reaction of enamides with benzyl (B1604629) azides, which rearrange to an N-phenyliminium intermediate that undergoes nucleophilic attack and cyclization. nih.gov

| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Domino Povarov Reaction | Arylamine, Aromatic Aldehyde, Methyl Propiolate | p-Toluenesulfonic acid | Three-component reaction forming polysubstituted THQs. | rsc.org |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | H₂, Pd/C | Domino sequence triggered by nitro group reduction. | ontosight.ainih.gov |

| Acid-Catalyzed Rearrangement/Cyclization | Enamides, Benzyl Azide | Triflic acid | Forms fused-ring THQs with high diastereoselectivity. | nih.gov |

| Borane-catalyzed Cascade | Tertiary anilines, Electron-deficient alkynes | B(C₆F₅)₃ | Redox-neutral annulation via Friedel–Crafts alkylation/ ontosight.ainih.gov-hydride transfer/Mannich cyclization. | rsc.org |

Targeted Synthesis of the 6-Carboxamide Moiety

Once the 1,2,3,4-tetrahydroquinoline core is established, the next phase is the introduction or formation of the carboxamide group at the 6-position of the benzene (B151609) ring. This can be achieved either by functionalizing a pre-existing carboxylic acid group or by converting another functional group at the 6-position into the desired carboxamide.

Direct Amidation and Carboxylation Procedures

The most straightforward route to this compound is the direct amidation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. As established, this carboxylic acid can be synthesized via the catalytic hydrogenation of quinoline-6-carboxylic acid. nih.gov The subsequent amidation can be performed using standard peptide coupling reagents or via direct methods. Thermal amidation, where the carboxylic acid is heated with an amine, is a simple approach, though it may require high temperatures. prepchem.com

Alternatively, a Friedel-Crafts acylation reaction on an N-protected 1,2,3,4-tetrahydroquinoline can introduce an acyl group at the 6-position. echemi.com For example, N-acetyl-1,2,3,4-tetrahydroquinoline can be acylated, with the regioselectivity depending on the reaction conditions and the nature of the N-protecting group. echemi.com The resulting 6-acyl derivative could then, in principle, be oxidized (e.g., via haloform reaction if it is a methyl ketone) to the corresponding carboxylic acid, which can then be amidated.

Post-Cyclization Functional Group Interconversions on the Tetrahydroquinoline System

An alternative strategy involves synthesizing a 1,2,3,4-tetrahydroquinoline with a different functional group at the 6-position, which is then chemically converted to the carboxamide. This approach offers flexibility and can be advantageous if the appropriately substituted starting materials are more accessible.

One key intermediate for this strategy is 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206). This compound can be synthesized by the direct bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS). nih.govgoogle.com From this 6-bromo intermediate, two primary pathways to the carboxamide are viable:

Palladium-Catalyzed Aminocarbonylation: This powerful reaction introduces both a carbonyl group (from carbon monoxide) and an amino group (from an ammonia source or an amine) in a single step. Palladium-catalyzed aminocarbonylation of aryl halides is a well-established method for synthesizing carboxamides. wikipedia.org Applying this to 6-bromo-1,2,3,4-tetrahydroquinoline would provide a direct route to the target compound.

Cyanation followed by Hydrolysis: The bromo group can be converted to a cyano group (e.g., via a Rosenmund-von Braun reaction with CuCN). The resulting 6-cyano-1,2,3,4-tetrahydroquinoline can then undergo controlled partial hydrolysis to yield the 6-carboxamide. The hydrolysis of nitriles can be catalyzed by acid or base, and conditions can often be tuned to stop at the amide stage before full hydrolysis to the carboxylic acid occurs. google.comorganic-chemistry.org

Another potential route starts with a 6-amino-1,2,3,4-tetrahydroquinoline intermediate, which can be prepared from the reduction of a 6-nitro derivative. chemistrysteps.com The amino group can be transformed into a diazonium salt, which can then undergo a Sandmeyer reaction . nih.govrsc.org Treatment of the diazonium salt with copper(I) cyanide (CuCN) would yield the 6-cyano derivative, which, as described above, can be hydrolyzed to the desired 6-carboxamide. nih.gov

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroquinoline (THQ) |

| Quinoline-6-carboxylic acid |

| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid |

| Palladium on carbon (Pd/C) |

| Ammonium formate |

| Titanium dioxide (TiO₂) |

| Ammonia borane (H₃N·BH₃) |

| 2-Nitroarylketone |

| Tetrahydroisoquinoline |

| 2-Aminochalcone |

| Methyl propiolate |

| N-Acetyl-1,2,3,4-tetrahydroquinoline |

| 6-Bromo-1,2,3,4-tetrahydroquinoline |

| N-Bromosuccinimide (NBS) |

| 6-Cyano-1,2,3,4-tetrahydroquinoline |

| Copper(I) cyanide (CuCN) |

| 6-Amino-1,2,3,4-tetrahydroquinoline |

| 6-Nitro-1,2,3,4-tetrahydroquinoline |

Asymmetric and Stereoselective Synthesis of Enantiopure this compound Analogues

The development of asymmetric and stereoselective methods for the synthesis of enantiopure this compound analogues is crucial for the preparation of chiral drugs and biologically active molecules. Organocatalysis has emerged as a powerful tool for these transformations, offering high enantioselectivity under mild reaction conditions. acs.orgnih.govacs.orgrsc.orgthieme-connect.com

One prominent strategy involves the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with various alkenes. This method allows for the enantioselective construction of tetrahydroquinolines with three contiguous stereogenic centers. acs.orgnih.govacs.org The use of cinchona alkaloid-based organocatalysts, such as 1,4-bis(dihydroquinidine)phthalazine ((DHQD)₂PHAL), has proven effective in achieving high yields, excellent diastereoselectivities, and high enantioselectivities. acs.org While this method has not been explicitly reported for the 6-carboxamide derivative, its broad functional group tolerance suggests its potential applicability. acs.orgnih.govacs.org

Another approach is the use of supramolecular organocatalysis. For instance, a combination of quinidine-NH-thiourea and L-phenylalanine can catalyze the asymmetric Michael addition of ketones to functionalized 1-azido-2-(2-nitrovinyl)benzenes, which can then be converted to chiral tetrahydroquinolines through reductive amination. rsc.org This strategy offers a platform for creating a diversity of 2,4-disubstituted tetrahydroquinolines with high selectivity. rsc.org

Biomimetic asymmetric reduction of 2-functionalized quinolines represents another effective methodology. dicp.ac.cn This approach utilizes a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid as a transfer catalyst to yield chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess (ee). dicp.ac.cn This method has been successfully applied to quinoline substrates bearing ketone, ester, and amide functionalities, indicating its potential for the synthesis of analogues of this compound. dicp.ac.cn

The aza-Michael reaction is also a key strategy for installing the initial stereocenter in the asymmetric synthesis of tetrahydroquinolines. imperial.ac.uk Optimization of this reaction has led to high enantioselectivities, and in some cases, optically pure material can be obtained after recrystallization. imperial.ac.uk

The following interactive data table summarizes representative examples of organocatalytic asymmetric syntheses of tetrahydroquinoline derivatives, which could be adapted for the synthesis of this compound analogues.

| Catalyst/Method | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| (DHQD)₂PHAL | o-Aminophenyl p-QM & Alkenes | 4-Aryl-THQ | >20:1 | up to 99% | up to 98% |

| Quinidine-NH-thiourea / L-Phenylalanine | 1-Azido-2-(2-nitrovinyl)benzene & Ketone | 2,4-Disubstituted-THQ | - | up to 95% | up to 85% |

| Chiral NAD(P)H model / Phosphoric Acid | 2-Functionalized Quinolines | 2-Functionalized-THQ | - | up to 99% | up to 95% |

| Rhodium-catalyzed hydrogenation | o-Nitrocinnamyl substrates | Functionalized THQs | - | >98% | High |

| Aza-Michael Reaction | α,β-Unsaturated carbonyl & Anilines | Functionalized THQs | - | up to 85% | Good |

Principles of Sustainable Chemistry in this compound Synthesis

The application of sustainable or green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and improving process efficiency. These principles focus on aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency. researchgate.netrsc.orgnih.gov

Atom Economy and Waste Minimization: Domino reactions, also known as tandem or cascade reactions, are a cornerstone of green chemistry as they allow for the construction of complex molecules in a single operation without isolating intermediates. nih.gov This approach inherently increases atom economy and reduces waste. For the synthesis of tetrahydroquinolines, domino reactions involving reduction or oxidation followed by cyclization, or acid-catalyzed ring closures have been developed. nih.gov An iron-catalyzed methodology for the functionalization of quinoline-N-oxides is a prime example of a waste-minimized synthesis, with water being the only byproduct. rsc.org This process boasts a very low E-factor (a measure of waste produced), signifying its high environmental efficiency. rsc.org

Use of Greener Catalysts and Reagents: The use of non-toxic and abundant metals as catalysts is a key aspect of green chemistry. Iron, being an inexpensive and readily accessible metal, is an excellent alternative to more toxic and precious metal catalysts. rsc.org Iron-catalyzed C-H activation for the functionalization of quinolines demonstrates a sustainable approach. rsc.org Furthermore, organocatalysis, as discussed in the asymmetric synthesis section, avoids the use of metals altogether, which is a significant advantage from a sustainability perspective. thieme-connect.com

Energy Efficiency and Alternative Reaction Conditions: Sustainable synthetic methods aim to be more energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure. Many organocatalytic reactions for tetrahydroquinoline synthesis proceed under mild conditions. rsc.org The use of ultrasound irradiation as a sustainable energy source has also been reported for the synthesis of related heterocyclic compounds, often leading to shorter reaction times and higher yields. researchgate.net

Safer Solvents and Reaction Media: The choice of solvent is a critical factor in green chemistry. The development of synthetic routes in environmentally benign solvents, such as water, or under solvent-free conditions is highly desirable. For instance, the synthesis of certain quinoline derivatives has been achieved in water using ionic liquids as recyclable catalysts. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly, cost-effective, and efficient.

Chemical Reactivity and Derivatization Strategies of 1,2,3,4 Tetrahydroquinoline 6 Carboxamide

Transformations Involving the Nitrogen Atom of the Tetrahydroquinoline Ring

The secondary amine nitrogen atom within the 1,2,3,4-tetrahydroquinoline (B108954) ring is a primary site for chemical modification, behaving as a typical nucleophile. Its reactivity allows for N-alkylation, N-acylation, and N-arylation reactions, enabling the introduction of a wide variety of substituents that can modulate the molecule's steric and electronic properties.

N-Acylation: This is a common transformation, often achieved by reacting the tetrahydroquinoline nitrogen with acyl chlorides or acid anhydrides in the presence of a base. A notable example is the synthesis of an ibuprofen (B1674241) hybrid, where 1,2,3,4-tetrahydroquinoline was acylated with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This reaction proceeds efficiently to form a stable amide bond, linking the tetrahydroquinoline scaffold to another pharmacologically active molecule. mdpi.com

N-Alkylation and N-Arylation: Standard alkylation methods using alkyl halides or reductive amination can introduce alkyl groups onto the nitrogen atom. Similarly, N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, coupling the nitrogen with aryl halides.

N-Protection: In multi-step syntheses, particularly those involving electrophilic aromatic substitution, the nitrogen atom is often protected to prevent unwanted side reactions and to influence the regioselectivity of the reaction. Studies on the nitration of tetrahydroquinoline have explored various protecting groups, such as acetyl, trifluoroacetyl, and tosyl groups. researchgate.net The choice of protecting group can significantly alter the electronic nature of the aromatic ring and, consequently, the outcome of subsequent reactions. researchgate.net

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Acylation | 2-(4-isobutylphenyl)propanoyl chloride, CH₂Cl₂, Triethylamine | N-acylated hybrid molecule | mdpi.com |

| N-Protection | Acetic anhydride (B1165640) or Trifluoroacetic anhydride | N-acetyl or N-trifluoroacetyl derivative | researchgate.net |

Modifications and Functionalization of the Carboxamide Group

The carboxamide group at the 6-position offers another handle for derivatization. Its reactivity allows for conversion into other important functional groups or for the attachment of diverse molecular fragments.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This carboxylic acid is a key intermediate for synthesizing a wide range of other derivatives. For instance, quinoline-6-carboxylic acid is used as a precursor to synthesize various carboxamide derivatives by coupling it with different substituted amines. nih.gov

Amide Bond Formation: Starting from the corresponding carboxylic acid, a diverse library of carboxamides can be generated. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). For example, in the development of P2X7R antagonists, quinoline-6-carboxylic acid was coupled with various benzenesulfonamide (B165840) derivatives to produce a series of potent compounds. nih.gov This highlights how modifications distal to the core scaffold but attached via the carboxamide linkage can significantly impact biological activity. nih.gov

Reduction: The carboxamide can be reduced to a primary amine (6-(aminomethyl)-1,2,3,4-tetrahydroquinoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar amide into a flexible aminomethyl linker, which can be valuable for altering the geometry and binding properties of the molecule.

| Reaction Type | Reagent/Conditions | Product Functional Group | Reference |

| Amide Synthesis | Substituted amine, Coupling agents (e.g., HATU, EDC) | Substituted Carboxamide | nih.gov |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | prepchem.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

Electrophilic Aromatic Substitution and Directed Functionalization on the Aromatic Ring

The benzene (B151609) portion of the tetrahydroquinoline ring is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the activating, ortho-, para-directing amino group (or its derivatized form).

Nitration: The nitration of the tetrahydroquinoline scaffold is a well-studied EAS reaction. The regiochemical outcome is highly dependent on the state of the ring nitrogen. researchgate.net

Under acidic conditions , the nitrogen atom is protonated, forming an ammonium (B1175870) ion (-NH₂⁺-). This group is strongly deactivating and meta-directing, leading to nitration primarily at the 7-position. researchgate.net

With a protected nitrogen , such as an N-acetyl or N-trifluoroacetyl group, the nitrogen is no longer protonated. The amide group is still deactivating but is ortho-, para-directing. Consequently, nitration occurs selectively at the 6-position (para to the nitrogen). researchgate.net Achieving total regioselectivity for the 6-nitro isomer is possible by carefully choosing the N-protecting group and reaction conditions. researchgate.net

Halogenation and Friedel-Crafts Reactions: Other standard EAS reactions like halogenation (chlorination, bromination) and Friedel-Crafts alkylation or acylation can also be performed. The directing effects of the nitrogen substituent would similarly govern the position of the incoming electrophile, making positions 5 and 7 (ortho) and, more sterically accessibly, position 6 (para, if the position is not already substituted) the most likely sites of reaction for N-protected derivatives.

| Nitrogen Substituent | Reaction Conditions | Major Product | Reference |

| -NH₂⁺- (protonated) | Strong acid (e.g., H₂SO₄/HNO₃) | 7-Nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

| -NH-COCF₃ (N-trifluoroacetyl) | Milder nitrating agent | 6-Nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

Synthesis of Novel 1,2,3,4-Tetrahydroquinoline-6-carboxamide Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a modified biological activity profile. The this compound scaffold is an excellent platform for creating such hybrids.

A clear example is the synthesis of a hybrid molecule containing the 1,2,3,4-tetrahydroquinoline and ibuprofen moieties. mdpi.com The synthesis was achieved by N-acylation of the tetrahydroquinoline nitrogen with the acid chloride of ibuprofen. mdpi.com This strategy covalently links an anti-inflammatory drug to the tetrahydroquinoline core, which itself is a privileged structure in medicinal chemistry.

Another approach involves using the carboxamide linkage as the connection point. As seen in the synthesis of P2X7R antagonists, the quinoline-6-carboxamide (B1312354) core was linked to various substituted benzenesulfonates. nih.gov This creates a library of hybrid molecules where the biological activity is tuned by the nature of the appended sulfonamide fragment. nih.gov These examples demonstrate that hybridization can be achieved through functionalization of either the nitrogen atom or the carboxamide group.

Strategies for Scaffold Diversification and Chemical Library Generation

The development of chemical libraries with high structural diversity is essential for identifying new lead compounds in drug discovery. The this compound scaffold is well-suited for this purpose due to its multiple, orthogonally reactive sites.

A diversification strategy can be implemented by systematically applying the reactions described in the preceding sections in a combinatorial fashion:

Aromatic Core Functionalization: Introduce substituents (e.g., -NO₂, -Br, -Cl) onto the aromatic ring via electrophilic substitution. The nitro group can be further reduced to an amine, which can then be derivatized.

Nitrogen Atom Derivatization: Use a variety of alkyl halides or acyl chlorides to introduce diverse groups at the N-1 position.

Carboxamide Group Modification: Synthesize a wide array of amides by coupling the corresponding C-6 carboxylic acid with a library of primary and secondary amines.

By combining these steps, a large and diverse library of molecules can be generated from the central this compound scaffold. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of the chemical space around this privileged core structure, increasing the probability of discovering compounds with desired biological activities. The tetrahydroisoquinoline (a close structural isomer) is recognized as a privileged scaffold for anticancer drug design, suggesting that libraries based on the tetrahydroquinoline core hold significant potential. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2,3,4-Tetrahydroquinoline-6-carboxamide. Through ¹H and ¹³C NMR, along with two-dimensional techniques, a detailed picture of the molecule's connectivity, stereochemistry, and conformational dynamics in solution can be obtained.

The tetrahydroquinoline ring system is not planar and typically adopts a flexible, puckered conformation. The most stable conformations are generally predicted to be the half-chair, boat, or sofa forms researchgate.net. For the parent 1,2,3,4-tetrahydroquinoline (B108954), the half-chair conformation is often the most stable. The presence of the 6-carboxamide substituent is not expected to dramatically alter the conformational preference of the heterocyclic ring but will influence the electronic environment and thus the chemical shifts of the aromatic protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aliphatic protons on the saturated ring (at C2, C3, and C4), the aromatic protons (at C5, C7, and C8), the amine proton (N-H), and the amide protons (-CONH₂).

Aliphatic Protons: The protons at C2, C3, and C4 typically appear as multiplets in the upfield region (approx. 1.5-3.5 ppm) due to spin-spin coupling. For the parent 1,2,3,4-tetrahydroquinoline, the signals are observed around 1.94 ppm (C3-H₂), 2.76 ppm (C4-H₂), and 3.29 ppm (C2-H₂) chemicalbook.com.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the downfield region (approx. 6.5-8.0 ppm). The carboxamide group at the C6 position will exert an electronic effect, influencing the chemical shifts of the adjacent protons at C5 and C7.

Amine and Amide Protons: The N1-H proton signal is typically broad and its chemical shift is solvent-dependent. The two protons of the -CONH₂ group may appear as two distinct signals or a single broad signal, also depending on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the parent 1,2,3,4-tetrahydroquinoline, carbons C2, C3, and C4 are found at approximately 42.4, 22.5, and 27.2 ppm, respectively. The aromatic carbons appear between 114 and 145 ppm nih.gov. The introduction of the carboxamide group at C6 will significantly shift the resonance of C6 and also influence the chemical shifts of the other aromatic carbons. A downfield signal corresponding to the carbonyl carbon (C=O) of the amide is expected in the range of 165-175 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to probe the molecule's conformation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing critical insights into the preferred conformation of the tetrahydroquinoline ring in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on the parent compound and known substituent effects. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C3-H₂ | ~1.9 - 2.1 | Multiplet |

| C4-H₂ | ~2.8 - 3.0 | Triplet |

| C2-H₂ | ~3.3 - 3.5 | Triplet |

| N1-H | Variable (Broad) | Singlet |

| C8-H | ~6.6 - 6.8 | Doublet |

| C7-H | ~7.2 - 7.4 | Doublet of Doublets |

| C5-H | ~7.5 - 7.7 | Doublet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These methods are complementary and essential for confirming the presence of key structural features in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. Key absorptions expected for this molecule include:

N-H Stretching: The secondary amine (N1-H) in the ring will show a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. The primary amide (-CONH₂) will exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the region of 3100-3500 cm⁻¹ vscht.czlibretexts.org.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring appear just below 3000 cm⁻¹ vscht.cz.

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group (Amide I band), is expected in the region of 1630-1695 cm⁻¹ libretexts.org.

N-H Bending: The N-H bending vibration of the amine and the amide (Amide II band) will appear in the 1550-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several bands in the 1400-1600 cm⁻¹ range vscht.cz.

C-N Stretching: The C-N stretching of the amine and amide groups will be visible in the fingerprint region, typically between 1000-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the aromatic ring system. While C=O bonds are visible in Raman, they are typically weaker than in IR. Conversely, the C=C ring stretching modes often give rise to strong Raman signals horiba.com.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Frequency ranges are based on typical values for the respective functional groups.

| Vibrational Mode | Functional Group | Typical IR Range (cm⁻¹) | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch | Amine, Amide | 3100 - 3500 | Weak-Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | Amide | 1630 - 1695 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1650 | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. The molecular formula for this compound is C₁₀H₁₂N₂O, with a calculated monoisotopic mass of 176.09496 Da scbt.com. HRMS can confirm this mass with high accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecule ([M+H]⁺). This analysis provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For the parent 1,2,3,4-tetrahydroquinoline (MW 133.19), common fragmentation involves the loss of hydrogen (M-1) or cleavage of the saturated ring nist.gov. For the 6-carboxamide derivative, the fragmentation would be more complex:

Initial Fragmentation: Cleavage could be initiated at the saturated heterocyclic ring or involve the carboxamide substituent.

Loss of Ammonia (B1221849): A common fragmentation pathway for primary amides is the loss of ammonia (NH₃, 17 Da).

Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also possible.

Ring Fission: Fragmentation of the tetrahydroquinoline ring system, similar to that observed for the parent compound, would likely occur, leading to characteristic daughter ions.

A detailed analysis of the fragment ions and their neutral losses in the MS/MS spectrum allows for the piecing together of the molecule's structure, confirming the presence and location of the carboxamide group.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would confirm the conformation of the tetrahydroquinoline ring, which is expected to be a half-chair. More importantly, it would reveal the intermolecular interactions that govern the crystal packing. The presence of the amine (N-H) and the carboxamide (-CONH₂) groups, both of which can act as hydrogen bond donors and acceptors, suggests that hydrogen bonding will be a dominant intermolecular force. It is highly probable that the molecules would form extensive networks of hydrogen bonds, for instance, between the amide C=O of one molecule and the amide N-H or amine N-H of a neighboring molecule. These interactions are critical for understanding the solid-state properties of the compound.

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Chirality is a key consideration for many biologically active molecules. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, an assessment of enantiomeric purity is not applicable to this specific molecule.

However, if a substituent were introduced at the C2, C3, or C4 position of the heterocyclic ring, a chiral center would be created, resulting in a pair of enantiomers frontiersin.org. In such a scenario, assessing the enantiomeric purity would be crucial, especially in a pharmaceutical context where enantiomers can have different biological activities.

The primary method for determining enantiomeric purity is chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Chiral HPLC: This technique separates enantiomers based on their differential interactions with a chiral stationary phase. The two enantiomers would exhibit different retention times, allowing for their quantification. The enantiomeric excess (e.e.) can be calculated from the relative areas of the two peaks in the chromatogram. Various types of CSPs, such as those based on polysaccharides or proteins, can be screened to achieve optimal separation nih.gov.

Other techniques for chiral analysis include:

Capillary Electrophoresis (CE): Using chiral selectors in the running buffer can also achieve the separation of enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers can be resolved, allowing for their relative quantification.

While this compound itself is achiral, the methodologies for chiral analysis are well-established for its potentially chiral derivatives, which are often the ultimate targets in synthetic and medicinal chemistry programs organic-chemistry.org.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) for Molecular Geometry and Energy Characterization

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can predict molecular properties with a favorable balance of accuracy and computational cost.

For the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(**), are employed to perform full structure optimization. nih.govresearchgate.net This process identifies the lowest energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a stable state is reached. Studies on related molecules, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have used this method to interpret vibrational spectra and achieve close agreement between observed and calculated frequencies. nih.govresearchgate.net For 1,2,3,4-tetrahydroquinoline-6-carboxamide, DFT would be used to characterize the bond lengths, bond angles, and dihedral angles, particularly the orientation of the carboxamide group relative to the quinoline (B57606) ring system. This information is crucial for understanding the molecule's shape and how it might interact with a biological receptor.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-N (aliphatic ring) | ~1.45 - 1.47 | Bond length in the saturated heterocyclic ring. |

| C-N (aromatic junction) | ~1.39 - 1.41 | Bond length where the nitrogen is attached to the benzene (B151609) ring. |

| C-C (aliphatic ring) | ~1.51 - 1.54 | Single bond lengths within the saturated portion of the ring system. |

| C-C (aromatic ring) | ~1.39 - 1.42 | Aromatic bond lengths in the benzene moiety. |

| C-C(=O) (carboxamide) | ~1.51 | Bond connecting the aromatic ring to the carbonyl carbon. |

| C=O (carboxamide) | ~1.23 | Carbonyl double bond length. |

| C(aromatic)-C-N (angle) | ~120° | Angle defining the planarity and substituent direction. |

Note: The values are illustrative and based on typical DFT calculations for similar molecular scaffolds. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgscirp.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. This analysis helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the analysis of quinoline itself shows that the HOMO-LUMO gap indicates that charge transfer can occur within the molecule, which is often linked to its biological activity. scirp.org The carboxamide substituent at the 6-position would be expected to influence the electronic properties and the HOMO-LUMO gap of the tetrahydroquinoline core.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -7.0 | Indicates electron-donating capability. Higher (less negative) values suggest better donation. |

| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting capability. Lower (more negative) values suggest better acceptance. |

| HOMO-LUMO Gap | ~4.0 to 5.0 | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. semanticscholar.orgnih.gov |

Note: These values are representative for similar aromatic heterocyclic compounds and serve as an example.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govresearchgate.netnih.gov

For NMR, the Gauge-Including Atomic Orbital (GIAO) method combined with DFT is commonly used. nih.govworktribe.com By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure or even to distinguish between different isomers or conformers. idc-online.com

Similarly, DFT calculations can compute the harmonic vibrational frequencies of a molecule. nih.govyoutube.compsu.edu These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) that are observed in IR and Raman spectroscopy. Although calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve excellent agreement with experimental spectra, aiding in the assignment of spectral bands. nih.govresearchgate.net For this compound, this would involve identifying characteristic frequencies for the N-H stretch, C=O stretch of the amide, and various vibrations of the aromatic and saturated rings.

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For ligands based on the 1,2,3,4-tetrahydroquinoline scaffold, docking studies have been performed against a wide range of biological targets, including enzymes like farnesyltransferase and lysine-specific demethylase 1 (LSD1), and receptors such as CXCR4. nih.govmdpi.comnih.gov The process involves placing the 3D structure of this compound into the binding site of a target protein (whose structure is often obtained from the Protein Data Bank). A scoring function then estimates the binding affinity, or strength of the interaction, typically reported as a binding energy in kcal/mol.

The results of docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For this compound, the carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues in a binding pocket, while the aromatic ring can engage in hydrophobic and stacking interactions. These insights are critical for understanding why a ligand is active and how its structure could be modified to improve potency.

| Target Protein | PDB ID | Ligand Scaffold | Key Interactions Observed |

|---|---|---|---|

| Lysine-Specific Demethylase 1 (LSD1) | e.g., 2V1D | Tetrahydroquinoline | Hydrogen bonds, hydrophobic interactions with key amino acids in the active site. nih.gov |

| DNA Gyrase B (E. coli) | 4KFG | Tetrahydroisoquinoline | Hydrogen bonds and hydrophobic interactions within the ATP-binding site. nih.gov |

| Deoxyribonuclease I (DNase I) | e.g., 1DNK | Tetrahydroisoquinoline | Interactions with key catalytic residues like His134 and His252. nih.gov |

| B-DNA | 1BNA | Tetrahydroquinoline | Intercalative or groove-binding modes, hydrogen bonds with base pairs. eurekaselect.com |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of a docked pose and explore the conformational flexibility of both the ligand and the protein. nih.gov

An MD simulation typically starts with the docked complex, which is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation is run for a duration of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests that the binding pose is stable. nih.gov

Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Persistence: The persistence of key hydrogen bonds and other interactions observed in docking can be tracked throughout the simulation to confirm their importance.

For this compound, MD simulations would be crucial to validate the stability of its binding mode within a target protein, ensuring that the key interactions predicted by docking are maintained over time. nih.govnih.govnih.gov

Mechanistic and Molecular Biological Activity Investigations Pre Clinical and in Vitro Focus

Antimicrobial Activity Studies

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have been investigated for their potential as antimicrobial agents, demonstrating efficacy against both bacterial and fungal pathogens.

While specific studies on the antibacterial properties of 1,2,3,4-tetrahydroquinoline-6-carboxamide are not extensively documented in publicly available research, the broader class of quinoline (B57606) and tetrahydroquinoline derivatives has been a significant area of interest for antibacterial drug discovery. A key bacterial target for these compounds is DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. nih.govmdpi.com

DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which is crucial for the enzyme's function. nih.gov Inhibition of the GyrB subunit disrupts the energy supply for DNA supercoiling, leading to bacterial cell death. nih.gov Several novel quinolone and tetrahydroquinoline derivatives have been synthesized and shown to exhibit potent DNA gyrase inhibitory activity. For instance, a series of novel tetrahydroquinoline annulated heterocycles demonstrated good antibacterial activity, with one compound showing comparable activity to ciprofloxacin (B1669076) against Escherichia coli. nih.gov Another study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB-targeted antibacterial agents with activity against methicillin-resistant S. aureus (MRSA). nih.gov

Although direct evidence for this compound as a DNA gyrase B inhibitor is pending, the established activity of related quinolone structures suggests that this compound could be a candidate for such investigations. The carboxamide moiety at the 6-position could influence the compound's binding affinity and specificity for the ATP-binding pocket of GyrB.

Derivatives of 1,2,3,4-tetrahydroquinoline have also shown promise as antifungal agents. Research has explored their efficacy against various plant pathogenic fungi. One study on chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety identified a compound with high inhibitory activity against Phytophthora capsici. nih.gov The mechanism of action was suggested to involve disruption of the cell membrane and inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov

Another potential molecular target for the antifungal activity of these compounds is laccase, a copper-containing oxidase enzyme involved in various biological processes in fungi, including pathogenesis. The development of laccase inhibitors is a novel approach in the search for new fungicides.

While the antifungal properties of this compound have not been specifically detailed, the fungicidal activity of its structural analogs suggests that it may also possess activity against fungal pathogens, potentially through the inhibition of enzymes like SDH or laccase.

Anticancer Activity and Cellular Pathway Modulation

The 1,2,3,4-tetrahydroquinoline scaffold has been extensively studied for its anticancer potential, with derivatives showing activity through the modulation of various cellular pathways and the targeting of specific proteins involved in cancer progression.

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. nih.gov Dysregulation of the NF-κB pathway is associated with the development and progression of many cancers. nih.gov Consequently, inhibitors of NF-κB activation are considered promising therapeutic agents.

Studies have identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov In one study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their ability to inhibit NF-κB. Several of these compounds demonstrated significant inhibitory activity, with one derivative showing potency 53 times that of a reference compound. nih.gov The inactivation of NF-κB by these compounds is a key mechanism contributing to their observed cytotoxic effects in cancer cells.

In addition to modulating signaling pathways, derivatives of 1,2,3,4-tetrahydroquinoline have been shown to target specific proteins and enzymes that are crucial for cancer cell survival and proliferation.

VEGFR2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govsemanticscholar.org While direct inhibition of VEGFR2 by this compound has not been reported, various quinoline and quinazoline (B50416) derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.govmdpi.com These compounds typically act as ATP-competitive inhibitors, blocking the receptor's kinase activity. mdpi.com

PRMT5 Inhibition: Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a role in various cellular processes, including gene expression and RNA splicing, and is overexpressed in several cancers. nih.gov A study on the discovery of potent and selective PRMT5 inhibitors identified a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives with significant inhibitory activity. researchgate.net One of these compounds displayed an IC50 of 8.5 nM against PRMT5 and showed pronounced anti-proliferative activity in MV4-11 cells. researchgate.net The tetrahydroisoquinoline-6-carboxamide scaffold is a structural isomer of the this compound, suggesting that the latter could also be a promising candidate for PRMT5 inhibition.

MCL-1 Inhibition: Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the BCL-2 family. nih.gov Its overexpression is associated with cancer development and resistance to chemotherapy. nih.gov A recent study reported the discovery of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a new chemotype of MCL-1 inhibitors. nih.gov Although this study focused on the carboxylic acid derivative, the structural similarity to the carboxamide suggests that this compound could also interact with the BH3-binding groove of MCL-1, thereby inhibiting its anti-apoptotic function.

Consistent with their ability to inhibit key signaling pathways and target essential proteins, various derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.

In a study focused on the development of novel NF-κB inhibitors, the synthesized 1,2,3,4-tetrahydroquinoline derivatives were also evaluated for their cytotoxic activity. nih.gov The most potent NF-κB inhibitor from this series also exhibited the most potent cytotoxicity against all tested human cancer cell lines, which included NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT 15 (colon) cancer cells. nih.gov

Another study on novel tetrahydroisoquinolines, structural isomers of tetrahydroquinolines, also reported moderate to strong anti-cancer activity against A549 (lung) and MCF7 (breast) cancer cell lines. nih.gov

Below is an interactive data table summarizing the reported in vitro cytotoxicity of a representative 1,2,3,4-tetrahydroquinoline derivative (Compound 6g from Jo et al., 2016).

Table 1: In Vitro Cytotoxicity of a Representative 1,2,3,4-Tetrahydroquinoline Derivative (Compound 6g)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| NCI-H23 | Lung | 0.87 |

| ACHN | Renal | 1.12 |

| MDA-MB-231 | Breast | 0.98 |

| PC-3 | Prostate | 1.05 |

| NUGC-3 | Gastric | 1.23 |

| HCT 15 | Colon | 1.15 |

Data sourced from Jo et al., ACS Med Chem Lett. 2016. nih.gov

Receptor Agonism and Antagonism at a Molecular Level

Preclinical and in vitro studies specifically investigating the mechanisms of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulation by this compound are not extensively documented in the current scientific literature. Research into PPARγ agonists and partial agonists has more frequently explored the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, with various derivatives of this isomeric structure showing activity at this receptor. However, dedicated studies detailing the binding affinity, activation, or antagonistic activity of this compound at the PPARγ receptor are not available.

While direct studies on this compound are limited, research into structurally related compounds has identified the tetrahydroquinoline core as a key element for Toll-like Receptor 2 (TLR2) agonism. A high-throughput screen identified a novel immunostimulatory chemotype, a dihydropyridine-quinolone carboxamide, as a TLR2 agonist. nih.gov The synthesis of this class of compounds utilized 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) as a starting material. nih.gov

Subsequent analysis of analogues demonstrated that these compounds induce the production of chemokines and cytokines in a TLR2-dependent manner. nih.gov This activity highlights the potential for the tetrahydroquinoline scaffold to serve as a basis for developing agents that modulate the innate immune system. The immunomodulatory effects were observed through the measurement of cytokine and chemokine induction in human monocytic (THP-1) cell lines. For instance, a key derivative, 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide, demonstrated clear dose-dependent induction of immune signaling molecules. nih.gov

Table 1: Dose-Response of Cytokine and Chemokine Induction by a Tetrahydroquinoline-Derived TLR2 Agonist in THP-1 Cells

Data is representative of dose-response profiles for illustrative purposes, based on findings reported for dihydropyridine-quinolone carboxamide analogues. nih.gov

Scientific investigations into orexin (B13118510) receptor antagonists have primarily focused on compounds featuring a 1,2,3,4-tetrahydroisoquinoline core structure. nih.govnih.gov Numerous studies have detailed the structure-activity relationships of these tetrahydroisoquinoline-based antagonists at both orexin 1 (OX1) and orexin 2 (OX2) receptors. However, specific preclinical data or molecular studies detailing the activity of this compound as an orexin receptor antagonist and its subsequent neurochemical interactions are not present in the available literature.

Exploration of Other Mechanistic Biological Activities

The 1,2,3,4-tetrahydroquinoline scaffold is a component of many natural and synthetic molecules that exhibit a wide range of biological activities. mdpi.com Derivatives of this core structure have been investigated for potential anti-inflammatory properties in various preclinical models. mdpi.comnih.gov For instance, certain substituted 5,6,7,8-tetrahydroquinolines have demonstrated in vivo anti-inflammatory activity in rat carrageenan paw edema and adjuvant arthritis models. nih.gov

Despite the recognized biological potential of the broader tetrahydroquinoline class, specific mechanistic studies focusing on the anti-inflammatory or antiviral activities of this compound itself are limited. While the related tetrahydroisoquinoline scaffold has been explored for antiviral properties, particularly against coronaviruses, this line of investigation has not been specifically reported for the this compound compound. nih.govnih.gov

Enzyme Inhibition Kinetics and Characterization of Binding Modes

Detailed biochemical and biophysical studies characterizing the enzyme inhibition kinetics and specific binding modes of this compound are not well-documented in published research. While various derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline scaffold have been identified as inhibitors of several enzymes—including poly(ADP-ribose) polymerase (PARP), MurE synthetase, and protein-tyrosine phosphatase 1B (PTP-1B)—similar comprehensive studies for this compound are lacking. rsc.orgnih.govnih.gov Therefore, specific data such as inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀) against specific enzymes, and characterization of molecular interactions within an enzyme's active site for this compound are not available.

Role of 1,2,3,4 Tetrahydroquinoline 6 Carboxamide in Medicinal Chemistry and Chemical Biology

Significance as a Privileged Heterocyclic Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The partially saturated heterocyclic structure provides a three-dimensional architecture that can be readily functionalized to optimize binding affinity and selectivity for specific proteins.

The incorporation of a carboxamide moiety at the 6-position further enhances the drug-like properties of the tetrahydroquinoline scaffold. The carboxamide group is a common functional group in many approved drugs and is known to participate in hydrogen bonding interactions with biological targets, which can contribute to enhanced potency and specificity. This functional group can act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities. The presence of the carboxamide also influences the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles. The tetrahydroquinoline scaffold itself has been associated with a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. ontosight.ainih.gov

Design and Synthesis of Advanced Scaffolds for Novel Therapeutic Agent Development

The development of novel therapeutic agents based on the 1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold relies on efficient and versatile synthetic strategies. The synthesis of the core tetrahydroquinoline ring can be achieved through various methods, including the reduction of the corresponding quinoline (B57606) or through domino reactions that allow for the construction of the heterocyclic system with desired substitution patterns. nih.gov

For the specific synthesis of this compound, a common route involves the initial synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This carboxylic acid precursor can then be converted to the target carboxamide through standard amide bond formation reactions. ontosight.ai This typically involves activation of the carboxylic acid with a coupling agent, followed by reaction with an appropriate amine source. This synthetic flexibility allows for the creation of a library of diverse 6-carboxamide derivatives by varying the amine component, which is a key strategy in structure-activity relationship (SAR) studies to optimize biological activity.

For instance, the nitration of N-protected tetrahydroquinoline has been studied to achieve regioselective synthesis of precursors like 6-nitro-1,2,3,4-tetrahydroquinoline, which can then be further functionalized. researchgate.net The development of advanced scaffolds might involve the introduction of additional functional groups or chiral centers to explore new chemical space and improve therapeutic potential.

Table 1: Examples of Biologically Active Tetrahydroquinoline Derivatives

| Compound Name | Biological Activity | Reference |

| Nicainoprol | Antiarrhythmic | nih.gov |

| Oxamniquine | Schistosomicide | nih.govnih.gov |

| Virantmycin | Antiviral and antifungal | nih.govnih.gov |

This table showcases the therapeutic potential of the broader tetrahydroquinoline scaffold.

Contributions to Chemical Probe Development for Biological Target Validation

Chemical probes are essential tools in chemical biology for the investigation and validation of biological targets. The 1,2,3,4-tetrahydroquinoline scaffold, due to its privileged nature, is an attractive starting point for the development of such probes. A chemical probe based on the this compound structure could be designed to selectively interact with a specific protein, enabling the study of its function in a biological system.

The design of a chemical probe requires a deep understanding of the structure-activity relationships of the scaffold. By systematically modifying the substituents on the tetrahydroquinoline ring and the carboxamide group, it is possible to develop highly potent and selective binders for a target of interest. The carboxamide moiety can be functionalized with reporter groups, such as fluorescent tags or affinity labels, to facilitate the detection and identification of the target protein. While specific examples for this compound as a chemical probe are not extensively documented, the general utility of the tetrahydroquinoline core in generating bioactive molecules suggests its potential in this area. nih.gov

Applications in Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. This method has been successful in identifying first-in-class drugs. The structural diversity that can be generated from the this compound scaffold makes it a valuable component of compound libraries for phenotypic screening campaigns.

Once a "hit" compound is identified from a phenotypic screen, the next critical step is target deconvolution, which is the process of identifying the molecular target responsible for the observed phenotype. The this compound hit can be chemically modified to create a probe for target identification techniques, such as affinity chromatography or activity-based protein profiling. For example, a photo-affinity label or a biotin (B1667282) tag could be incorporated into the molecule to facilitate the capture and identification of its binding partners. The general class of tetrahydroquinolines has been explored in various screening programs, including those for antitumor agents, which underscores the potential of derivatives like the 6-carboxamide in such discovery efforts. nih.gov

Future Research Directions and Unexplored Avenues for 1,2,3,4 Tetrahydroquinoline 6 Carboxamide

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

Future synthetic research should focus on creating diverse libraries of 1,2,3,4-tetrahydroquinoline-6-carboxamide derivatives with high efficiency and stereocontrol. While classical methods for tetrahydroquinoline synthesis exist, exploring modern catalytic and domino reactions will be crucial for generating novel chemical entities. nih.gov

Key areas for exploration include:

Domino Reactions: These reactions, also known as tandem or cascade reactions, allow for the construction of complex molecules in a single operation, improving atom economy and reducing waste. nih.gov Future work could involve designing one-pot syntheses starting from simple precursors to directly yield complex derivatives of this compound.

Late-Stage Functionalization: Developing methods for the selective functionalization of the tetrahydroquinoline core at various positions will be essential. Recent advances in C-H activation and cross-coupling reactions could be adapted to introduce a wide range of substituents, enabling the rapid generation of analogues with diverse pharmacological profiles. chemrxiv.orgresearchgate.net

Asymmetric Synthesis: The stereochemistry of tetrahydroquinoline derivatives often plays a critical role in their biological activity. Future synthetic strategies should incorporate enantioselective methods, such as chiral catalysts or auxiliaries, to produce stereochemically pure isomers of this compound derivatives. organic-chemistry.org

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Domino Reactions | High efficiency, atom economy, reduced waste | Synthesis of various tetrahydroquinolines via reduction/oxidation followed by cyclization. nih.gov |

| Late-Stage C-H Functionalization | Rapid diversification of lead compounds | Undirected deprotonation-alkylation at the 4-position of the tetrahydroquinoline scaffold. chemrxiv.orgresearchgate.net |

| Asymmetric Catalysis | Access to enantiomerically pure compounds with potentially distinct biological activities | Chiral phosphoric acid-catalyzed asymmetric reduction for the synthesis of tetrahydroquinolines. organic-chemistry.org |

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and ensuring scalability. The application of advanced spectroscopic techniques can provide invaluable insights into the formation of this compound and its derivatives.

Future research should leverage:

In Operando Spectroscopy: Techniques like flow NMR and FTIR spectroscopy can be used for real-time monitoring of chemical reactions. researchgate.netacs.org This would allow for the identification of transient intermediates and byproducts, leading to a better understanding of the reaction kinetics and mechanism.

Multidimensional NMR: Advanced 2D NMR techniques can be employed to elucidate the structure of complex derivatives and to study their conformational dynamics. nih.gov This is particularly important for understanding how these molecules interact with their biological targets.

Mass Spectrometry: High-resolution mass spectrometry can be used to characterize novel compounds and to study their metabolic fate in biological systems.

| Spectroscopic Technique | Application | Potential Insights |

| Flow NMR/FTIR | Real-time reaction monitoring | Identification of intermediates, optimization of reaction conditions, kinetic data. researchgate.netacs.org |

| 2D NMR Spectroscopy | Structural elucidation of complex derivatives | Confirmation of stereochemistry, conformational analysis. nih.gov |

| High-Resolution Mass Spectrometry | Characterization and metabolic studies | Accurate mass determination, identification of metabolites. |

Integration of Advanced Computational Approaches with Experimental Research

Computational chemistry has become an indispensable tool in modern drug discovery. Integrating computational modeling with experimental research can accelerate the design and development of novel this compound derivatives with desired properties.

Key computational approaches to be integrated include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to various biological targets. scispace.comunesp.br This allows for the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govnih.gov This information can be used to understand reaction mechanisms and to predict the properties of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new compounds before they are synthesized.

| Computational Method | Application in Drug Discovery | Example with Tetrahydroquinolines |

| Molecular Docking | Predicting ligand-protein interactions and binding affinity | Docking of derivatives into the active sites of HIV-1 reverse transcriptase and factor Xa. scispace.comnih.gov |

| Density Functional Theory (DFT) | Understanding electronic properties and reaction mechanisms | Calculation of vibrational spectra and investigation of hydrodenitrogenation mechanisms. nih.govnih.gov |

| QSAR | Predicting biological activity based on chemical structure | Development of 3D-QSAR models for LSD1 inhibitors. nih.gov |

Identification and Validation of New Molecular Targets and Biological Pathways